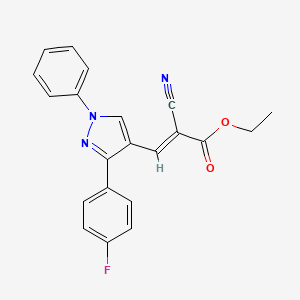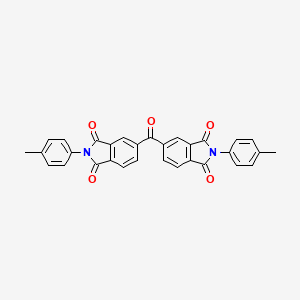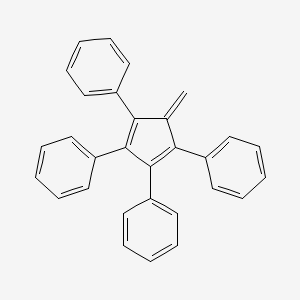
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a complex organic compound with a unique structure that includes a fluorene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate typically involves the reaction of fluorene derivatives with hydrazine and methylating agents. One common method includes the reaction of 9H-fluorene-4-carboxylic acid with hydrazine hydrate to form the hydrazone intermediate, which is then methylated using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action for Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes .
類似化合物との比較
Similar Compounds
9-Methyl-9H-fluorene: A simpler derivative with similar structural features.
9-Methyl-β-carboline: Another compound with a similar backbone but different functional groups.
Uniqueness
Methyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
特性
CAS番号 |
303059-56-5 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC名 |
methyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14- |
InChIキー |
TZSOUZFSFGBUOB-JXAWBTAJSA-N |
異性体SMILES |
COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975445.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11975458.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)

![7-ethyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975480.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975483.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11975485.png)
![N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11975499.png)
![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975511.png)
![2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11975519.png)


